Cas no 901231-89-8 (2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide)

2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide
- 901231-89-8
- 2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
- F3407-0838
- 2-((2-(4-ethylphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- NCGC00107832-01
- AKOS001787169
- 2-[[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
- HMS1822H15
- CHEMBL1406125
- AKOS022031510
- C331-0213
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- インチ: 1S/C25H29N3O2S/c1-3-18-8-12-20(13-9-18)24-27-23(19-10-6-17(2)7-11-19)25(28-24)31-16-22(29)26-15-21-5-4-14-30-21/h6-13,21H,3-5,14-16H2,1-2H3,(H,26,29)(H,27,28)
- InChIKey: IRPABUMBRQSCJU-UHFFFAOYSA-N
- ほほえんだ: S(C1=C(C2C=CC(C)=CC=2)NC(C2C=CC(CC)=CC=2)=N1)CC(NCC1CCCO1)=O
計算された属性
- せいみつぶんしりょう: 435.19804835g/mol
- どういたいしつりょう: 435.19804835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 561
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 92.3Ų
2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-0838-10μmol |
2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
901231-89-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-0838-1mg |
2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
901231-89-8 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3407-0838-2mg |
2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
901231-89-8 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3407-0838-5mg |
2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
901231-89-8 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-0838-3mg |
2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
901231-89-8 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-0838-10mg |
2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
901231-89-8 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-0838-5μmol |
2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
901231-89-8 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-0838-4mg |
2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
901231-89-8 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3407-0838-2μmol |
2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
901231-89-8 | 2μmol |
$57.0 | 2023-09-10 |
2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 関連文献
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamideに関する追加情報
2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide (CAS No. 901231-89-8): An Overview
2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide (CAS No. 901231-89-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, is a derivative of imidazole and exhibits a unique structure that confers it with potential therapeutic properties. In this article, we will delve into the chemical structure, synthesis, biological activity, and recent research findings related to this compound.
The chemical structure of 2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide is characterized by the presence of an imidazole ring, a sulfanyl group, and an oxolan substituent. The imidazole ring is a key functional group that is commonly found in various biologically active compounds, including histamine and several antifungal agents. The sulfanyl group (thioether) adds further complexity and can influence the compound's reactivity and biological activity. The oxolan substituent, which is a five-membered cyclic ether, contributes to the overall stability and solubility of the molecule.
The synthesis of 2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide typically involves multi-step reactions. One common approach involves the reaction of 4-methylbenzenethiol with 4-ethylbenzaldehyde to form the corresponding thioether intermediate. This intermediate is then reacted with an appropriate amine to form the final product. The synthetic route can be optimized to improve yield and purity, making it suitable for large-scale production in pharmaceutical settings.
In terms of biological activity, recent studies have shown that 2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide exhibits promising pharmacological properties. For instance, it has been reported to have potent anti-inflammatory effects, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, preliminary studies suggest that this compound may have neuroprotective properties, potentially making it a candidate for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
The mechanism of action of 2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is its interaction with specific receptors or enzymes involved in inflammatory responses. For example, it may act as an antagonist at certain G-protein coupled receptors (GPCRs) or inhibit the activity of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). Further research is needed to elucidate these mechanisms in detail.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide in human subjects. Early results from phase I trials have shown that the compound is well-tolerated at various doses with no significant adverse effects reported. These findings are encouraging and pave the way for more advanced clinical trials to assess its therapeutic potential in specific disease conditions.
In addition to its potential therapeutic applications, 2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide has also been studied for its use in diagnostic imaging. Its unique chemical structure allows it to be labeled with radioisotopes for use in positron emission tomography (PET) scans. This application could provide valuable insights into disease progression and treatment response in patients with inflammatory or neurodegenerative conditions.
The future prospects for 2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-y lsulfanyl}-N-(oxolan - 2 - yl )m ethyla cetam ide are promising . Continued research efforts are focused on optimizing its pharmacological profile , enhancing its bioavailability , and exploring new therapeutic applications . Collaborations between academic institutions , pharmaceutical companies , and regulatory agencies will be crucial in advancing this compound from the laboratory to clinical practice .
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